

Application of Copper 2-Ethylhexanoate in Wood Preservation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Copper 2-ethylhexanoate

Cat. No.: B1594820

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **copper 2-ethylhexanoate** in wood preservation. This document details the mechanism of action, efficacy, and application protocols relevant to research and development in this field.

Copper 2-ethylhexanoate, a copper carboxylate, serves as a crucial component in modern wood preservatives. Its primary role is to enhance the fixation of copper within the wood matrix, thereby improving the durability and longevity of the treated timber. Formulated typically with co-biocides and often in an amine-based carrier, it offers a robust defense against a wide spectrum of wood-destroying organisms.

Data Presentation: Efficacy of Copper-Based Preservatives

While specific quantitative data for formulations solely containing **copper 2-ethylhexanoate** is not extensively available in public literature, the following tables illustrate the expected performance based on data from similar copper-based systems. These tables are intended for comparative and illustrative purposes. Actual efficacy will vary depending on the complete formulation, including co-biocides, and the wood species.

Table 1: Illustrative Efficacy Against Common Wood Decay Fungi (Based on EN 113 Principles)

Fungal Species	Preservative System	Retention Level (kg/m ³)	Mean Weight Loss (%)
Gloeophyllum trabeum (Brown Rot)	Untreated Control	0	45-60
Copper-Amine (Illustrative)	2.5	< 5	
Copper-Amine + Copper 2-Ethylhexanoate (Expected)	2.5	< 3	
Trametes versicolor (White Rot)	Untreated Control	0	30-50
Copper-Amine (Illustrative)	2.5	< 5	
Copper-Amine + Copper 2-Ethylhexanoate (Expected)	2.5	< 3	
Coniophora puteana (Brown Rot)	Untreated Control	0	50-70
Copper-Amine (Illustrative)	2.5	< 5	
Copper-Amine + Copper 2-Ethylhexanoate (Expected)	2.5	< 3	
Postia placenta (Brown Rot)	Untreated Control	0	40-55
Copper-Amine (Illustrative)	2.5	< 5	

Copper-Amine + Copper 2- Ethylhexanoate (Expected)	2.5	< 3
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Table 2: Illustrative Toxic Thresholds of Copper-Based Preservatives (Based on AWPA E10 Principles)

Fungal Species	Preservative Component	Toxic Threshold Range (kg/m ³)
Gloeophyllum trabeum	Copper Naphthenate	0.32 - 0.70
Postia placenta (Copper-Tolerant Strain)	Copper Citrate	> 2.4
Copper 2-Ethylhexanoate Formulation (Expected)	Copper as Cu	0.5 - 1.5

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of wood preservatives containing **copper 2-ethylhexanoate**.

Protocol 1: Determination of Protective Efficacy Against Wood-Destroying Basidiomycetes (Adapted from EN 113)

1. Objective: To determine the toxic values of a wood preservative formulation containing **copper 2-ethylhexanoate** against pure cultures of wood-destroying fungi.

2. Materials:

- Wood specimens (e.g., Scots pine sapwood), 50 mm x 25 mm x 15 mm.
- Test fungi cultures (e.g., *Gloeophyllum trabeum*, *Trametes versicolor*, *Coniophora puteana*, *Postia placenta*).

- Malt extract agar (4% malt extract, 2% agar in distilled water).
- Preservative solution: **Copper 2-ethylhexanoate** in a suitable carrier (e.g., aqueous ethanolamine solution) at various concentrations.
- Sterile culture vessels (Kolle flasks).
- Vacuum impregnation apparatus.
- Drying oven.
- Analytical balance.

3. Methodology:

- Preparation of Wood Specimens:
 - Cut wood blocks to the specified dimensions with the grain parallel to the 50 mm length.
 - Number each block for identification.
 - Dry the blocks at $103 \pm 2^{\circ}\text{C}$ to a constant weight and record the initial dry weight (W1).
- Preparation of Treatment Solutions:
 - Prepare a series of dilutions of the **copper 2-ethylhexanoate** preservative formulation. Concentrations should be chosen to bracket the expected toxic threshold.
- Impregnation of Wood Specimens:
 - Place the dried wood blocks in a treatment vessel.
 - Apply a vacuum of at least 8 kPa for 20 minutes.
 - Introduce the preservative solution to fully submerge the blocks.
 - Release the vacuum and apply a pressure of 400 kPa for 40 minutes.

- Remove the blocks, wipe off excess solution, and weigh immediately to determine the uptake of the preservative solution.
- Calculate the retention of the preservative in kg/m^3 for each block.
- Conditioning of Treated Specimens:
 - Store the treated blocks in a well-ventilated area for a specified period (e.g., 4 weeks) to allow for fixation of the preservative.
- Leaching (Optional, as per EN 84):
 - To assess the permanence of the preservative, a set of treated blocks can be subjected to a leaching procedure as detailed in Protocol 3.
- Sterilization and Exposure to Fungi:
 - Sterilize the conditioned (and leached, if applicable) wood blocks.
 - Inoculate the malt extract agar in the Kolle flasks with the test fungus.
 - Once the mycelium has covered the surface of the agar, place the sterile wood blocks on the surface.
 - Incubate the flasks at $22 \pm 1^\circ\text{C}$ and $70 \pm 5\%$ relative humidity for 16 weeks.
- Evaluation:
 - After incubation, remove the blocks, carefully clean off any mycelium, and dry at $103 \pm 2^\circ\text{C}$ to a constant weight.
 - Record the final dry weight (W_2).
 - Calculate the percentage weight loss for each block: $\text{Weight Loss (\%)} = ((W_1 - W_2) / W_1) * 100$.
 - Determine the toxic values as the interval between the retention that results in a mean weight loss of 3% or less and the next lower retention that results in a mean weight loss of

more than 3%.

Protocol 2: Laboratory Soil-Block Culture Test (Adapted from AWWPA E10)

1. Objective: To evaluate the efficacy of a wood preservative formulation containing **copper 2-ethylhexanoate** in a soil-contact scenario.

2. Materials:

- Wood specimens (e.g., Southern yellow pine sapwood), 19 mm x 19 mm x 19 mm.
- Test fungi cultures.
- Culture bottles (e.g., 450 ml French square bottles).
- Feeder strips of the same wood species.
- Soil with a water-holding capacity between 20% and 40%.
- Preservative solution.
- Vacuum impregnation apparatus.
- Drying oven.
- Analytical balance.

3. Methodology:

- Preparation of Culture Bottles:
 - Add soil to the culture bottles and adjust the moisture content to 130% of the soil's water-holding capacity.
 - Place a feeder strip on the surface of the soil.
 - Sterilize the bottles with the soil and feeder strips.

- Preparation and Treatment of Wood Specimens:
 - Prepare and dry the wood blocks as described in Protocol 1.
 - Treat the blocks with a range of preservative concentrations using a vacuum impregnation process.
 - Condition the treated blocks to allow for fixation.
- Inoculation and Incubation:
 - Inoculate the feeder strips in the culture bottles with the test fungus.
 - Incubate the bottles until the feeder strips are well-covered with mycelium.
 - Sterilize the treated wood blocks and place them on the colonized feeder strips.
 - Incubate the bottles at $27 \pm 1^{\circ}\text{C}$ and $85 \pm 5\%$ relative humidity for 12 weeks.
- Evaluation:
 - After incubation, remove the blocks, clean off mycelium, and determine the percentage weight loss as described in Protocol 1.
 - The toxic threshold is the lowest retention of preservative that prevents a mean weight loss of more than 2%.

Protocol 3: Leaching Procedure (Adapted from EN 84)

1. Objective: To simulate the leaching of the preservative from treated wood by water.

2. Materials:

- Treated wood specimens.
- A container of sufficient size to hold the specimens and the required volume of water.
- Deionized water.

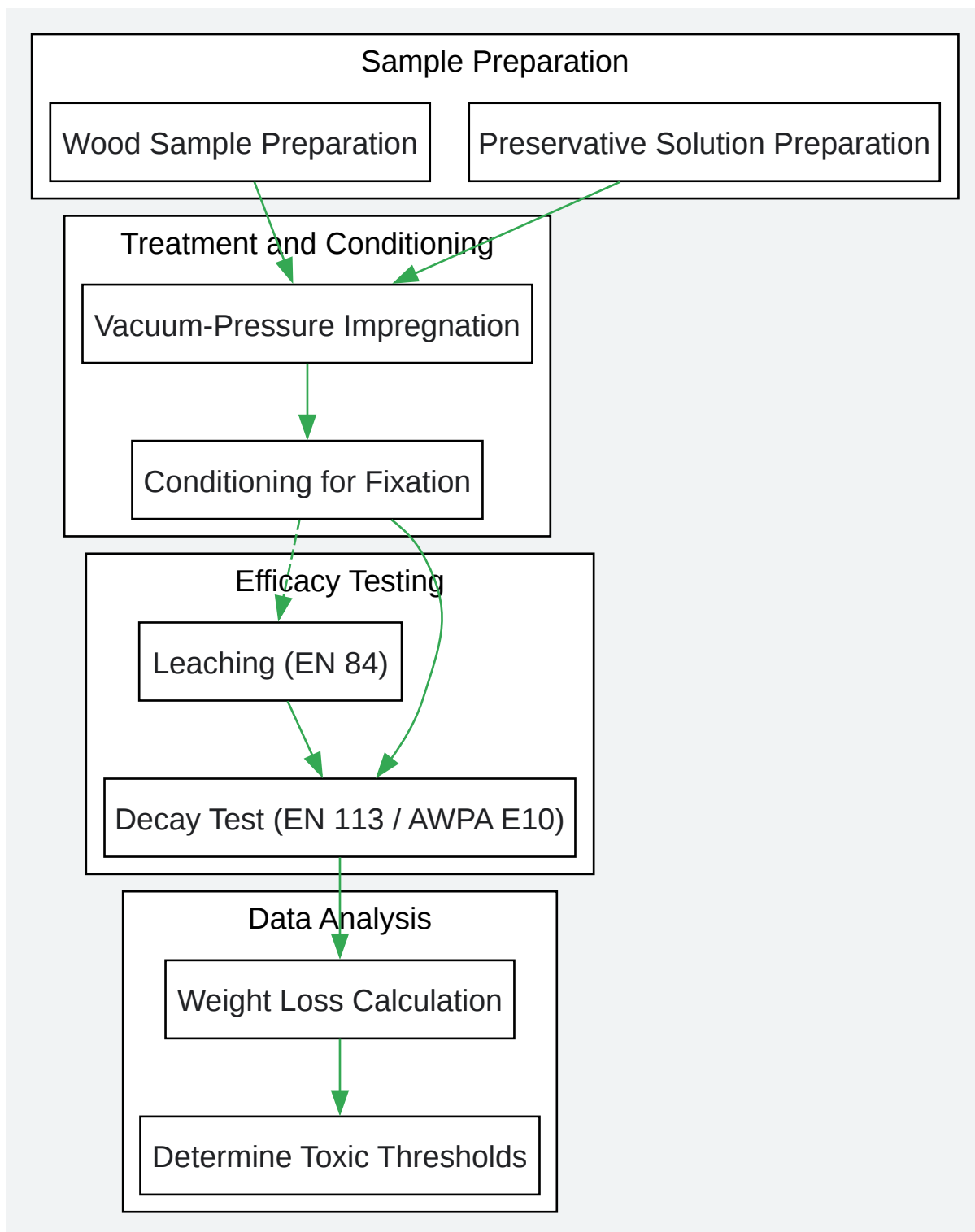
- A means of supporting the specimens in the water to ensure all faces are exposed.

3. Methodology:

- Initial Impregnation with Water:
 - Place the conditioned, treated wood blocks in a vessel.
 - Add a volume of deionized water equal to five times the volume of the wood.
 - Apply a vacuum to impregnate the blocks with water.
- Leaching Cycles:
 - Submerge the water-impregnated blocks in a fresh volume of deionized water (five times the wood volume).
 - Replace the water at specified intervals (e.g., after 2, 24, 48 hours, and then every 48 hours) for a total of 14 days.
 - After the final water change, leave the blocks submerged for a further 48 hours.
- Post-Leaching Conditioning:
 - Remove the leached blocks and dry them under controlled conditions before proceeding with biological efficacy testing (e.g., EN 113 or AWPA E10).

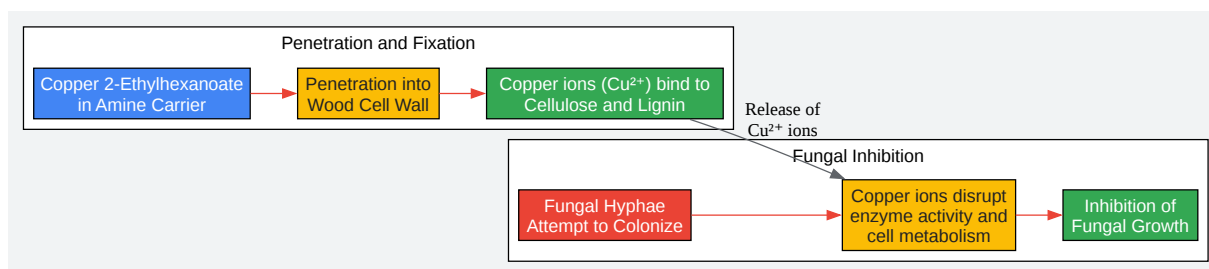
Mandatory Visualizations

Caption: Chemical Structure of **Copper 2-Ethylhexanoate**.



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Caption: Experimental Workflow for Efficacy Testing.



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Caption: Mechanism of Action in Wood Preservation.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com